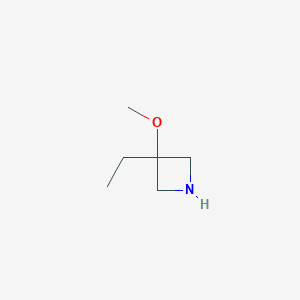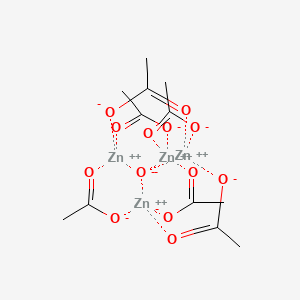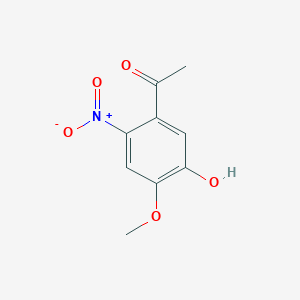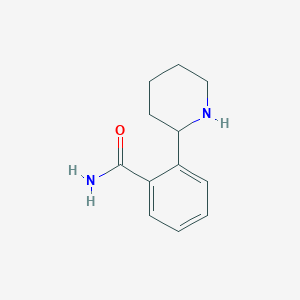
6-Amino-5-fluoronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6th position is replaced by an amino group and the hydrogen atom at the 5th position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-fluoronicotinaldehyde with ammonia or an amine under controlled conditions to introduce the amino group . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of 6-Amino-5-fluoronicotinaldehyde may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-fluoronicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products:
Oxidation: 6-Amino-5-fluoronicotinic acid.
Reduction: 6-Amino-5-fluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-5-fluoronicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
6-amino-5-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9) |
InChI Key |
BCYYWWAMWZVKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)




![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)



![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)

![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
